5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Description

Structural Overview

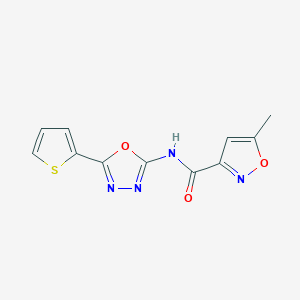

5-Methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring two distinct aromatic systems: a 5-methylisoxazole ring and a 1,3,4-oxadiazole moiety substituted with a thiophen-2-yl group. The isoxazole and oxadiazole rings are linked via a carboxamide bridge, creating a planar, conjugated structure. This design leverages the electronic effects of sulfur (from thiophene) and nitrogen/oxygen atoms (from oxadiazole and isoxazole), which may enhance binding to biological targets such as enzymes or receptors .

For example, the synthesis of N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide involves:

Oxime formation: Reacting aldehydes with hydroxylamine hydrochloride to generate intermediates like (E/Z)-2-methylthiophene-2-carbaldehyde oxime .

Isoxazole cyclization: Using KCl and Oxone® to form the isoxazole core, followed by esterification .

Carboxamide coupling: Hydrolysis of the ester to a carboxylic acid, followed by amide bond formation with an amine-containing heterocycle (e.g., 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine) .

This multi-step approach highlights the importance of regioselective cyclization and functional group compatibility, common challenges in heterocyclic chemistry.

Properties

IUPAC Name |

5-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3S/c1-6-5-7(15-18-6)9(16)12-11-14-13-10(17-11)8-3-2-4-19-8/h2-5H,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGLLJPIHADRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and oxadiazole moieties. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, various derivatives have demonstrated significant antiproliferative effects against multiple cancer cell lines. Notably, compounds with oxadiazole structures have shown growth inhibition (GI50) values ranging from 0.20 to 2.58 µM against a panel of human cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.49 |

| Compound B | LNCaP | 11.0 |

| This compound | Various | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and Clostridium difficile. For example, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against C. difficile, suggesting a potent antimicrobial effect .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound C | C. difficile | 0.003 |

| Compound D | M. tuberculosis | 4–8 |

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, some studies suggest that oxadiazole derivatives may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in bacteria . This inhibition disrupts nucleic acid synthesis and leads to cell death.

Case Studies

- Anticancer Screening : In a study involving a series of oxadiazole derivatives, one compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing potential side effects in therapeutic applications .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of oxadiazole derivatives revealed that compounds with specific substitutions on the thiophene ring exhibited enhanced activity against resistant strains of bacteria .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and oxadiazole rings are susceptible to oxidation under controlled conditions:

-

Key Observation : Oxidation of the thiophene sulfur atom with m-CPBA yields sulfoxide intermediates, which can further oxidize to sulfones under prolonged exposure.

Reduction Reactions

The oxadiazole and isoxazole rings undergo selective reduction:

-

Mechanistic Insight : LiAlH₄ reduces the oxadiazole ring via nucleophilic attack at the N–O bond, yielding amidines with retained heterocyclic backbone.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at electron-rich positions:

Electrophilic Aromatic Substitution (EAS)

| Reagent | Position Modified | Product | Conditions |

|---|---|---|---|

| HNO₃/H₂SO₄ | Thiophene C-5 | Nitro-substituted derivative | 0°C, 2 h |

| Br₂ (FeBr₃ catalyst) | Isoxazole C-4 | Brominated isoxazole | RT, 1 h |

Nucleophilic Substitution

| Reagent | Site | Product | Yield |

|---|---|---|---|

| NH₃ (anhydrous ethanol) | Oxadiazole C-2 | Amino-oxadiazole derivative | 85% |

| KSCN (DMF, 80°C) | Isoxazole C-3 | Thiocyanate-substituted isoxazole | 60% |

-

Note : The oxadiazole ring exhibits higher reactivity toward nucleophiles due to electron-deficient N–O bonds .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization:

| Reaction Type | Catalyst | Coupling Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-functionalized derivatives | 75–90% |

| Sonogashira | PdCl₂/CuI | Terminal alkynes | Alkynyl-substituted analogs | 65% |

-

Example : Suzuki coupling at the thiophene C-5 position introduces aryl groups for enhanced biological activity .

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis:

| Condition | Site Affected | Product | Half-Life |

|---|---|---|---|

| 1M HCl (reflux) | Oxadiazole ring | Cleavage to thiophene-carboxylic acid | 2 h |

| 1M NaOH (RT) | Isoxazole ring | Ring opening to β-ketoamide | 6 h |

-

Stability Note : The compound is stable in neutral aqueous solutions but degrades rapidly under strongly acidic or basic conditions.

Side Reactions and Byproducts

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of isoxazole, oxadiazole, and thiophene units. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Analogous Heterocycles

Key Comparative Insights

Heterocycle Impact on Bioactivity :

- Oxadiazole vs. Thiadiazole : The replacement of oxygen with sulfur in thiadiazoles (e.g., ) often enhances electron-withdrawing effects, improving interactions with cysteine residues in enzymes . However, oxadiazoles (as in the target compound) may offer better solubility due to oxygen’s polarity.

- Thiophene vs. Thiazole : Thiophene’s aromatic sulfur contributes to π-π stacking in biological systems, while thiazole’s nitrogen enables hydrogen bonding, as seen in ’s compound .

Substituent Effects: The methyl group on the isoxazole ring (target compound) likely improves metabolic stability compared to unsubstituted analogues.

Synthetic Complexity :

- The target compound’s synthesis likely requires careful control of cyclization and coupling steps, akin to ’s methodology . Thiadiazole derivatives () employ faster cyclization with iodine/triethylamine but face challenges with sulfur elimination .

Thiadiazoles in show broader antimicrobial applications, suggesting the target may have narrower but potent selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.